molecular formula C15H22N6O3S B10992165 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B10992165
M. Wt: 366.4 g/mol
InChI Key: BOCLFMGGVZLHJG-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a pyrazole ring, and a triazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between a 1,3-diketone and hydrazine hydrate under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

    Coupling Reactions: The final step involves coupling the synthesized rings through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dioxidotetrahydrothiophene ring can undergo further oxidation.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the dioxidotetrahydrothiophene ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups into the pyrazole or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study the function of specific enzymes or receptors, particularly those interacting with sulfur-containing heterocycles or pyrazole derivatives.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring may interact with sulfur-binding sites, while the pyrazole and triazole rings could engage in hydrogen bonding or π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Similar structure but lacks the triazole ring.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the triazole ring and the isopropyl group.

Uniqueness

The presence of the triazole ring and the isopropyl group in 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide distinguishes it from similar compounds. These additional functional groups may enhance its binding affinity and specificity for certain biological targets, making it a unique candidate for further research and development.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide (CAS Number: 879966-62-8) is a complex organic molecule characterized by its unique structural features, which include a dioxidotetrahydrothiophene moiety and a pyrazole ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of approximately 388.47 g/mol . Its structure includes various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H24N4O3S
Molecular Weight388.47 g/mol
CAS Number879966-62-8

Research indicates that this compound may act as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 is involved in various physiological processes and pathological conditions, including cardiac hypertrophy, pulmonary hypertension, and renal diseases. Inhibition of TRPC6 can potentially mitigate these conditions by regulating calcium ion influx into cells, thereby influencing cellular signaling pathways related to inflammation and fibrosis .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects by inducing apoptosis in cancer cells through the modulation of signaling pathways . This suggests that our compound may also exhibit similar properties.
  • Neuroprotective Effects : The activation of G protein-gated inwardly rectifying potassium (GIRK) channels has been associated with neuroprotective effects in neuronal cells. Compounds like this one may enhance GIRK channel activity, contributing to neuroprotection against excitotoxicity.
  • Anti-inflammatory Properties : The compound's ability to inhibit TRPC6 may also extend to reducing inflammation in various tissues. This is particularly relevant for conditions like chronic obstructive pulmonary disease (COPD) and asthma, where TRPC6 plays a crucial role in airway remodeling and inflammation .

Case Studies

Several case studies have highlighted the potential therapeutic benefits of compounds structurally related to this compound:

  • Study on TRPC6 Inhibition : A study demonstrated that TRPC6 inhibitors effectively reduced cardiac hypertrophy in animal models by preventing calcium overload in cardiomyocytes . This suggests a potential application for our compound in treating heart-related diseases.
  • Neuroprotective Study : Another research indicated that compounds activating GIRK channels could protect against neurodegeneration in models of Parkinson's disease. This highlights the possible neuroprotective role of our compound through similar mechanisms.

Properties

Molecular Formula

C15H22N6O3S

Molecular Weight

366.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C15H22N6O3S/c1-8(2)13-16-15(19-18-13)17-14(22)12-9(3)20-21(10(12)4)11-5-6-25(23,24)7-11/h8,11H,5-7H2,1-4H3,(H2,16,17,18,19,22)

InChI Key

BOCLFMGGVZLHJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NNC(=N3)C(C)C

Origin of Product

United States

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